molecular formula C21H22F2N2O B1673857 Ksp-IA CAS No. 639074-49-0

Ksp-IA

Cat. No.: B1673857
CAS No.: 639074-49-0
M. Wt: 356.4 g/mol
InChI Key: GNFWJCGIZJCASB-PMACEKPBSA-N
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Description

Ksp-IA is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that includes a pyrrolidine ring, difluorophenyl, and phenyl groups, making it an interesting subject for synthetic and analytical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ksp-IA typically involves multi-step organic reactions. One common approach is the condensation of a suitable amine with a ketone, followed by cyclization to form the pyrrolidine ring. The reaction conditions often require the use of catalysts, such as Lewis acids, and may involve heating under reflux.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as crystallization or chromatography would be essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under acidic conditions.

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of alcohols.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a promising candidate for the development of new drugs, particularly those targeting specific pathways in diseases.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Ksp-IA exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would likely include signal transduction mechanisms, where the compound either activates or inhibits specific proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart from similar compounds is its specific arrangement of functional groups, which imparts unique chemical reactivity and potential biological activity. The presence of both difluorophenyl and phenyl groups, along with the pyrrolidine ring, makes it a compound of interest for further research and development.

Properties

CAS No.

639074-49-0

Molecular Formula

C21H22F2N2O

Molecular Weight

356.4 g/mol

IUPAC Name

(2S)-2-amino-1-[(2S)-4-(2,5-difluorophenyl)-2-phenyl-2,5-dihydropyrrol-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C21H22F2N2O/c1-13(2)20(24)21(26)25-12-15(17-11-16(22)8-9-18(17)23)10-19(25)14-6-4-3-5-7-14/h3-11,13,19-20H,12,24H2,1-2H3/t19-,20-/m0/s1

InChI Key

GNFWJCGIZJCASB-PMACEKPBSA-N

SMILES

CC(C)C(C(=O)N1CC(=CC1C2=CC=CC=C2)C3=C(C=CC(=C3)F)F)N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CC(=C[C@H]1C2=CC=CC=C2)C3=C(C=CC(=C3)F)F)N

Canonical SMILES

CC(C)C(C(=O)N1CC(=CC1C2=CC=CC=C2)C3=C(C=CC(=C3)F)F)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KSP-IA;  KSP IA;  KSPIA; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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